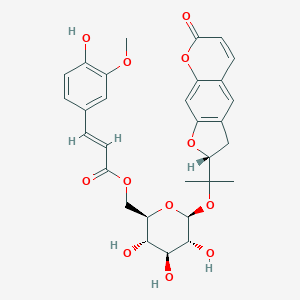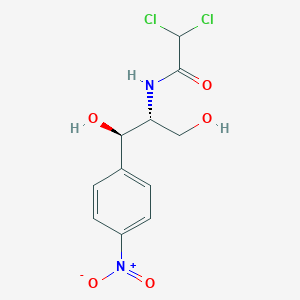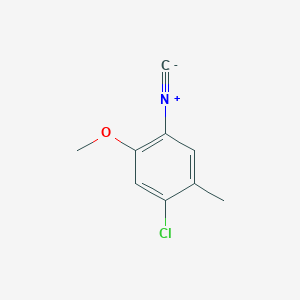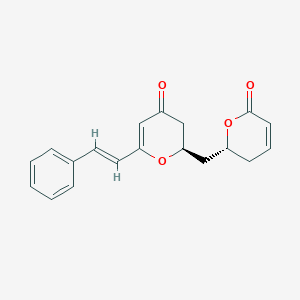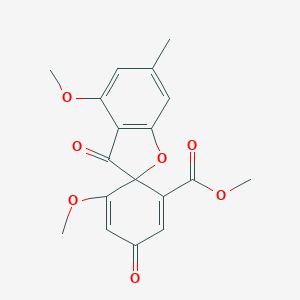
MBDB (hydrochloride)
描述
N-Methyl-1,3-benzodioxolylbutanamine hydrochloride, commonly known as MBDB (hydrochloride), is a psychoactive compound that belongs to the class of entactogens. It is structurally related to methylenedioxymethamphetamine (MDMA), differing only by the substitution of an ethyl group for a methyl group at the alpha-carbon. MBDB (hydrochloride) is known for its ability to inhibit monoamine uptake, leading to effects similar to those of MDMA, including euphoria and mild stimulation .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of MBDB (hydrochloride) typically involves the following steps:
Formation of the Intermediate: The synthesis begins with the formation of the intermediate compound, 3,4-methylenedioxyphenyl-2-propanone, through the reaction of safrole with a suitable oxidizing agent.
Reductive Amination: The intermediate is then subjected to reductive amination with methylamine to form N-methyl-1,3-benzodioxolylbutanamine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of MBDB (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, purification steps, and quality assurance to ensure the final product’s purity and consistency .
化学反应分析
Types of Reactions
MBDB (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds
科学研究应用
MBDB (hydrochloride) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of similar compounds.
Biology: Studied for its effects on monoamine neurotransmission in the brain.
Medicine: Investigated for potential therapeutic applications in treating certain psychological conditions.
Industry: Utilized in forensic analysis and toxicology studies
作用机制
MBDB (hydrochloride) exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine. This inhibition leads to an increase in the extracellular concentrations of these neurotransmitters, resulting in enhanced mood and stimulation. The compound primarily targets the serotonin reuptake transporter, leading to the release of stored serotonin from neuronal vesicles .
相似化合物的比较
MBDB (hydrochloride) is similar to other entactogens, such as:
Methylenedioxymethamphetamine (MDMA): Both compounds inhibit monoamine uptake, but MBDB has a slightly different molecular structure with an ethyl group instead of a methyl group at the alpha-carbon.
Methylenedioxyamphetamine (MDA): MDA is a primary amine with hallucinogenic properties, whereas MBDB has an N-methyl group and lacks significant hallucinogenic effects.
Mephedrone (4-MMC): A synthetic cathinone with stimulant and entactogenic effects, structurally different from MBDB but with some overlapping pharmacological properties .
MBDB (hydrochloride) is unique due to its specific structural modifications, which result in distinct pharmacological effects compared to other similar compounds.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-N-methylbutan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-10(13-2)6-9-4-5-11-12(7-9)15-8-14-11;/h4-5,7,10,13H,3,6,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXIXAVEJVYGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC2=C(C=C1)OCO2)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561483 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128767-12-4 | |
| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylbutan-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561483 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-1,3-Benzodioxolylbutanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl-J hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32MEB99FFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes MBDB's behavioral effects unique compared to other drugs like hallucinogens or stimulants?
A1: Research suggests that MBDB, along with similar compounds like MDMA, might not fit neatly into the traditional categories of hallucinogens or stimulants. In rat studies, animals trained to recognize the effects of MBDB did not respond to classic hallucinogens like LSD or mescaline, nor to typical stimulants like amphetamine. [] This unique response pattern suggests a distinct pharmacological profile, leading researchers to propose the term "entactogens" to describe this drug class. []
Q2: How does the structure of MBDB relate to its activity, and are there any analogs with similar effects?
A2: The study highlights the importance of the 3,4-methylenedioxyphenyl group and the (+)-stereoisomer configuration for MBDB's activity. Interestingly, compounds like 5,6-methylenedioxy-2-aminoindan and its N-methyl derivative, which share structural similarities with MDMA but lack neurotoxic potential, were also found to substitute for MBDB in the discrimination test. [] This finding suggests that the entactogenic effects can be separated from the neurotoxic properties, opening avenues for exploring safer analogs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



